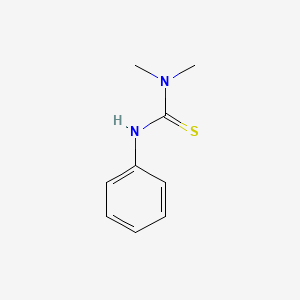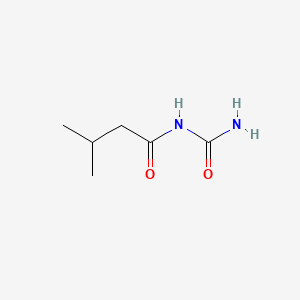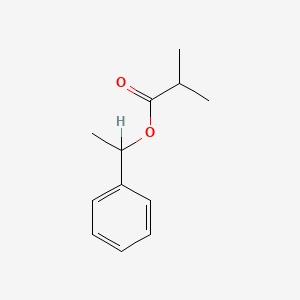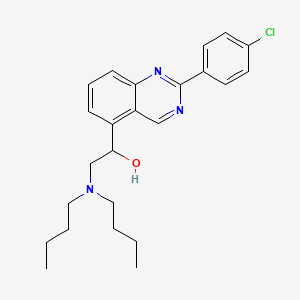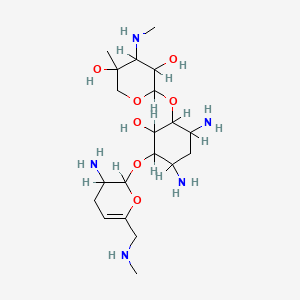
Antibiotic G-52
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic G-52 is a natural product found in Micromonospora zionensis with data available.
Scientific Research Applications
Discovery and Chemical Structure
Antibiotic G-52, identified as a new aminocyclitol-aminoglycoside antibiotic, was first isolated from the fermentation of Micromonospora zionensis. Its structure was determined to be 6'-N-methylsisomicin based on spectral characteristics and confirmed by synthesis from sisomicin (Daniels, Jaret, Nagabhushan, & Turner, 1976).
Spectrum of Activity
G-52 has been characterized for its broad spectrum of activity, particularly for its effectiveness against 6'-N-acetylating strains. Its activity profile appears similar to that of verdamicin and gentamicin but shows increased activity against certain strains (Marquez, Wagman, Testa, Waitz, & Weinstein, 1976).
Resistance and Antibacterial Efficacy
Research on bacterial resistance to antibiotics, like G-52, has evolved significantly. Studies now focus on understanding the mechanisms of resistance and developing strategies to combat this issue, underscoring the ongoing relevance of antibiotics like G-52 in the medical field (Richardson, 2017).
Environmental Impact and Alternatives
The use of antibiotics in animal agriculture and their presence in the environment, including those like G-52, have been studied to understand their ecological impact and the emergence of resistance. This research also explores alternative strategies to antibiotics for animal health and food safety (Kemper, 2008), (Seal, Lillehoj, Donovan, & Gay, 2013).
properties
CAS RN |
51909-61-6 |
|---|---|
Molecular Formula |
C20H39N5O7 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[4,6-diamino-3-[[3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H39N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h4,10-19,24-28H,5-8,21-23H2,1-3H3 |
InChI Key |
ARCVBMPERJRMKB-UHFFFAOYSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC)N)N)N)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNC)N)N)N)O |
synonyms |
6'-N-methylsisomicin G 52 G-52 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



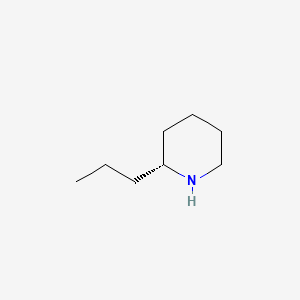
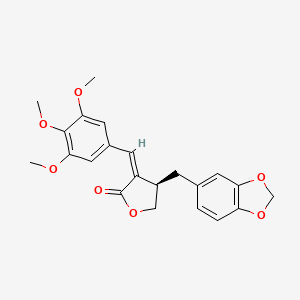
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
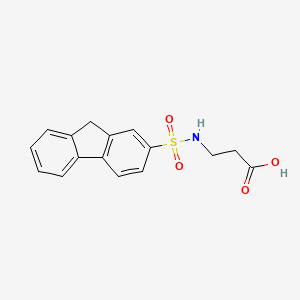
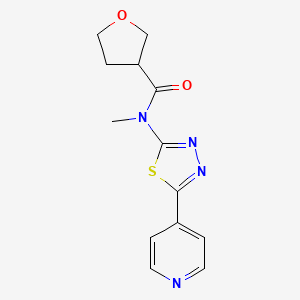
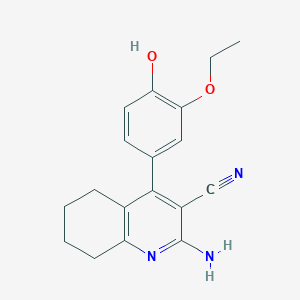
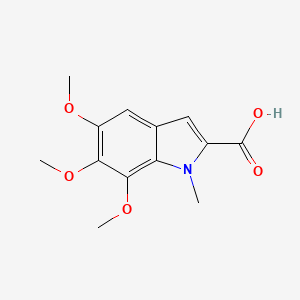
![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)
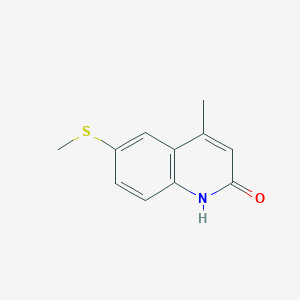
![2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)
